Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl)phenyl)-, dihydrochloride
Description
Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl)phenyl)-, dihydrochloride (CAS: 63059-50-7), is a complex organic molecule featuring:
- A phenoxy group substituted with two bulky 1,1-dimethylpropyl (tert-pentyl) groups at the 2- and 4-positions.
- A pyrazolone core (4,5-dihydro-5-oxo-1H-pyrazole) modified with a pyrrolidinyl group at position 2.
- A tetrazole-thioether linkage (in its hydrochloride salt form) attached to the pyrazole ring .
- A dihydrochloride salt configuration, enhancing solubility and stability for industrial or pharmacological applications .
This compound is listed in regulatory inventories (e.g., EU REACH, U.S. TSCA) and is primarily utilized in specialty chemical synthesis and research .
Properties
CAS No. |
63059-49-4 |
|---|---|
Molecular Formula |
C33H48Cl2N4O3 |
Molecular Weight |
619.7 g/mol |
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-(5-oxo-3-pyrrolidin-1-yl-4H-pyrazol-1-yl)phenyl]butanamide;dihydrochloride |
InChI |
InChI=1S/C33H46N4O3.2ClH/c1-8-27(40-28-18-13-23(32(4,5)9-2)21-26(28)33(6,7)10-3)31(39)34-24-14-16-25(17-15-24)37-30(38)22-29(35-37)36-19-11-12-20-36;;/h13-18,21,27H,8-12,19-20,22H2,1-7H3,(H,34,39);2*1H |
InChI Key |
FCWFPYYRGLTGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)N2C(=O)CC(=N2)N3CCCC3)OC4=C(C=C(C=C4)C(C)(C)CC)C(C)(C)CC.Cl.Cl |
Origin of Product |
United States |
Biological Activity
Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl)phenyl)-, dihydrochloride is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure features a butanamide functional group linked to a phenoxy moiety and various substituents that may influence its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C27H39N3O3 with a molecular weight of approximately 453.62 g/mol. The structure includes bulky dimethylpropyl groups and a hydrazine derivative, which contribute to its chemical reactivity and potential biological interactions.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures may interact with biological targets relevant to various disease pathways. The biological activities of butanamide derivatives are primarily explored in the context of their potential therapeutic effects against cancer and inflammatory diseases.
The biological activity of butanamide can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in disease pathways, suggesting that butanamide may also possess this capability.
- Receptor Binding : Investigations into binding affinities to specific receptors could elucidate its role in modulating biological responses.
- Antimicrobial Activity : Some derivatives exhibit antibacterial properties, making them candidates for combating drug-resistant bacteria .
Comparative Analysis of Related Compounds
A comparative analysis highlights the unique aspects of butanamide against other structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Butanamide A | Similar amide linkage | Antimicrobial | Lacks bulky substituents |
| Butanamide B | Different phenoxy group | Anti-inflammatory | Varying substituents on aromatic ring |
| Butanamide C | Similar hydrazine moiety | Anticancer | Varying alkyl chain lengths |
This table illustrates how structural variations influence biological activity and application potential.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of butanamide derivatives for their antibacterial activity. For instance:
- Synthesis of Derivatives : A study synthesized various derivatives and evaluated their effectiveness against resistant strains such as Staphylococcus aureus (MRSA) and Acinetobacter baumannii. Compounds demonstrated significant growth inhibition at low concentrations, indicating strong antibacterial properties .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that nitro substitutions at specific positions on the aryl ring enhanced antimicrobial activity. Compounds with halogen substitutions also showed improved efficacy against bacterial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound’s pyrazole and phenoxy motifs are shared with several derivatives, but key substitutions differentiate its properties:
Table 1: Structural and Functional Comparisons
Functional Group Variations
- Pyrrolidinyl vs. The latter’s carboximidamide moiety may increase electrophilicity, influencing reactivity in biological systems .
- Tetrazole-Thioether vs. Azo Linkages :
The tetrazole-thioether group in the target compound provides sulfur-based redox activity, contrasting with the azo (-N=N-) groups in Pigment Orange 14, which confer chromophoric properties .
Salt Form and Solubility
The dihydrochloride salt of the target compound improves aqueous solubility compared to its hydrochloride or free base analogues (e.g., ). This property is critical for applications requiring dissolution in polar solvents, such as pharmaceutical formulation or analytical testing .
Industrial and Pharmacological Relevance
- Industrial Use: The tert-pentylphenoxy group confers lipophilicity, making the compound suitable as an intermediate in surfactants or polymer stabilizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
